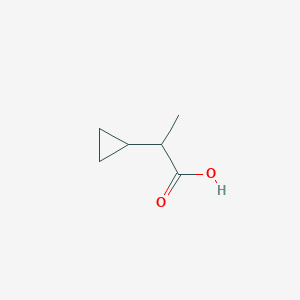
2-Cyclopropylpropansäure
Übersicht
Beschreibung
2-Cyclopropylpropanoic acid, also known as CPP, is a cyclic organic acid with a three-carbon ring structure. It is an important intermediate in the synthesis of many compounds and is also used in scientific research applications. CPP has a wide range of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Cyclopropylpropansäure spielt, wie andere Carbonsäuren, eine entscheidende Rolle in der organischen Synthese . Sie kann an verschiedenen organischen Reaktionen wie Substitution, Eliminierung und Oxidation teilnehmen . Ihre stark polare chemische Struktur macht sie in diesen Reaktionen aktiv und vielseitig .
Nanotechnologie
Im Bereich der Nanotechnologie kann this compound als Oberflächenmodifikator verwendet werden . Sie kann die Dispersion und Einarbeitung von metallischen Nanopartikeln oder Kohlenstoffnanostrukturen fördern . Dies ist besonders nützlich bei der Herstellung von Nanomaterialien mit spezifischen Eigenschaften .
Polymere
This compound hat Anwendungen im Bereich der Polymere . Sie kann als Monomere, Additive und Katalysatoren verwendet werden . Die Carboxylgruppe ermöglicht es ihr, leicht mit anderen Verbindungen zu reagieren, was die Bildung von Polymeren erleichtert .
Oberflächenmodifikation
Die Carboxylgruppe in this compound kann mit Oberflächen interagieren, was zu einer Oberflächenmodifikation führt . Dies ist besonders nützlich in der Materialwissenschaft, wo Oberflächeneigenschaften oft für bestimmte Anwendungen maßgeschneidert werden müssen .
Bio-Anwendungen
Obwohl spezifische Bio-Anwendungen von this compound nicht gut dokumentiert sind, wurden cyclopropylhaltige Verbindungen für ihre Bio-Anwendungen bekannt . Aufgrund ihrer ähnlichen Struktur könnte this compound auch in diesem Bereich Verwendung finden .
Pharmazeutische Industrie
Carbonsäuren, einschließlich this compound, werden oft in der pharmazeutischen Industrie verwendet . Sie können als Bausteine für verschiedene Medikamente dienen, und ihre Eigenschaften können manipuliert werden, um gewünschte therapeutische Effekte zu erzielen .
Zukünftige Richtungen
Cyclopropane-containing compounds, such as 2-Cyclopropylpropanoic acid, have generated significant interest due to their unique chemical and physical properties. They present significant challenges for any synthetic chemist, and this has led to the development of various unique cyclopropane natural products or the use of cyclopropanes as versatile strategic intermediates . This suggests that there is potential for future research and development involving these types of compounds .
Wirkmechanismus
Mode of Action
It’s known that cyclopropyl-containing compounds can form various types of interactions with their targets, such as c–h⋯c (cyclopropyl) and c–h (cyclopropyl) ⋯π interactions . These interactions could potentially influence the activity of the target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Cyclopropyl-containing compounds are known to be involved in various biosynthetic pathways . For instance, they can be involved in the synthesis of antimicrobial peptides in fishes . More research is needed to elucidate the specific pathways affected by 2-Cyclopropylpropanoic acid.
Pharmacokinetics
It’s known that the adme properties of a compound are strongly influenced by its physicochemical parameters . Therefore, understanding the physicochemical properties of 2-Cyclopropylpropanoic acid, such as its molecular weight and solubility, could provide insights into its pharmacokinetic behavior.
Result of Action
For example, they can exhibit antibacterial efficacy . More research is needed to understand the specific molecular and cellular effects of 2-Cyclopropylpropanoic acid.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and light can affect the stability and activity of the compound.
Biochemische Analyse
Biochemical Properties
2-Cyclopropylpropanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the human androgen receptor through C–H⋯C (cyclopropyl) and C–H (cyclopropyl) ⋯π interactions . These interactions highlight the importance of the cyclopropyl moiety in the supramolecular landscape of bio-complexes. Additionally, 2-Cyclopropylpropanoic acid is involved in the biosynthesis of cyclopropane fatty acids, which are essential for the synthesis of lubricants, cosmetics, dyes, and coatings .
Cellular Effects
2-Cyclopropylpropanoic acid influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the activity of the L-type amino acid transporter 2 (Lat2), which is involved in the transport of thyroid hormones across cell membranes . This interaction can lead to changes in cellular metabolism and gene expression, ultimately affecting cell function.
Molecular Mechanism
The molecular mechanism of 2-Cyclopropylpropanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s cyclopropyl moiety plays a vital role in its binding interactions with essential amino acid residues inside the active pockets of enzymes and receptors . These interactions can lead to enzyme inhibition or activation, resulting in changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropylpropanoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Cyclopropylpropanoic acid is relatively stable under normal storage conditions . Its long-term effects on cellular function in in vitro and in vivo studies are still being investigated.
Dosage Effects in Animal Models
The effects of 2-Cyclopropylpropanoic acid vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as improved cellular function and metabolism. At higher dosages, it may cause toxic or adverse effects. For example, studies have shown that high doses of similar compounds can lead to hepatotoxicity and other adverse effects . Therefore, it is essential to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Cyclopropylpropanoic acid is involved in several metabolic pathways, including the biosynthesis of cyclopropane fatty acids . These pathways involve various enzymes and cofactors that facilitate the conversion of the compound into different metabolites. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, ultimately influencing cellular function and metabolism.
Transport and Distribution
The transport and distribution of 2-Cyclopropylpropanoic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound interacts with the L-type amino acid transporter 2 (Lat2), which facilitates its transport across cell membranes . This interaction can affect the compound’s localization and accumulation within cells and tissues, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 2-Cyclopropylpropanoic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of specific cis-regulatory elements in the compound’s structure can mediate its localization to distinct cellular compartments . This localization can impact the compound’s activity and function within the cell.
Eigenschaften
IUPAC Name |
2-cyclopropylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4(6(7)8)5-2-3-5/h4-5H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOJMSPUYHSMKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98485-33-7 | |
| Record name | 2-cyclopropylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



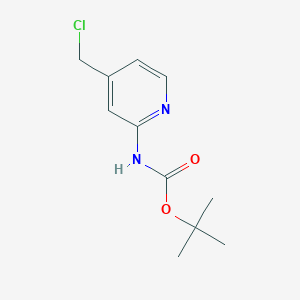

![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)
![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)
![1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1287171.png)
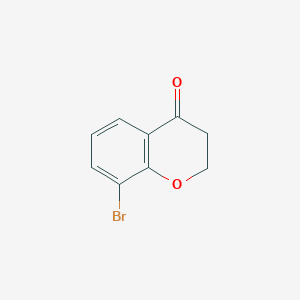


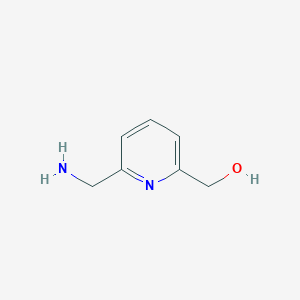

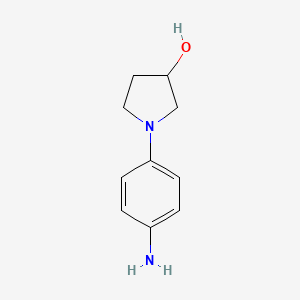
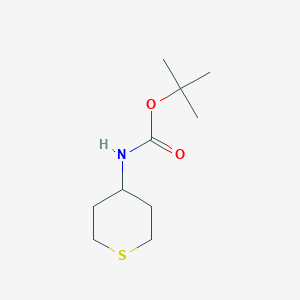
![1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride](/img/structure/B1287197.png)
